N-ethyl-N-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine
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Overview
Description
N-ethyl-N-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the 2-fluorophenyl group: This step involves the use of a fluorinated benzene derivative in a nucleophilic aromatic substitution reaction.
Attachment of the oxane ring: The oxane ring can be introduced via a nucleophilic substitution reaction with an appropriate oxane precursor.
N-ethylation: The final step involves the alkylation of the amine group with an ethylating agent such as ethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or oxane derivatives.
Scientific Research Applications
N-ethyl-N-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-ethyl-N-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-[[1-(2-chlorophenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine
- N-ethyl-N-[[1-(2-bromophenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine
- N-ethyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine
Uniqueness
N-ethyl-N-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-ethyl-N-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O/c1-4-22(16-9-10-24-19(2,3)11-16)13-15-12-21-23(14-15)18-8-6-5-7-17(18)20/h5-8,12,14,16H,4,9-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQWBFIEHVMNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN(N=C1)C2=CC=CC=C2F)C3CCOC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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